molecular formula C11H10O4 B180561 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid CAS No. 160648-26-0

4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid

Cat. No. B180561
M. Wt: 206.19 g/mol
InChI Key: WNQUXRWZRJWTBX-QPJJXVBHSA-N
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Patent
US06008229

Procedure details

A mixture of methyl 4-carboxycinnamate (1.5 g) and 10% palladium on carbon (300 mg) in methanol (5 ml) was stirred for 2 hours at ambient temperature under hydrogen atmosphere. Insoluble material was filtered off, and the filtrate was concentrated in vacuo to give 4-[2-(methoxycarbonyl)ethyl]benzoic acid (1.3 g).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:15]=[CH:14][C:7]([CH:8]=[CH:9][C:10]([O:12][CH3:13])=[O:11])=[CH:6][CH:5]=1)([OH:3])=[O:2]>[Pd].CO>[CH3:13][O:12][C:10]([CH2:9][CH2:8][C:7]1[CH:14]=[CH:15][C:4]([C:1]([OH:3])=[O:2])=[CH:5][CH:6]=1)=[O:11]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=CC(=O)OC)C=C1
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 2 hours at ambient temperature under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=O)CCC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.